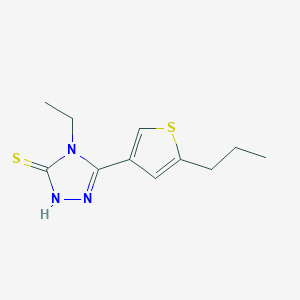

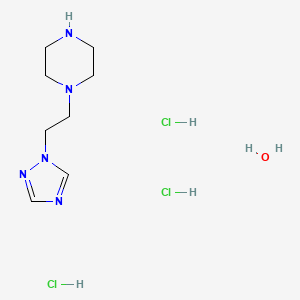

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, commonly referred to as ETT, is a synthetic compound that has been studied extensively in recent years. It has a wide range of applications in both scientific research and laboratory experiments. This article will discuss the synthesis method of ETT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Oxidative Stress Prevention

A study by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse liver and brain tissues. These compounds, including 1,2,4-triazole derivatives, showed significant potential in ameliorating oxidative injuries, suggesting their utility in managing conditions associated with oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).

Biothiol Detection

Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on a thiazole derivative for the sensitive and selective detection of biothiols in living cells. This probe's design leverages the structural features of related triazole-thiol compounds for bio-imaging applications, highlighting their relevance in analytical chemistry and diagnostics (Wang et al., 2017).

Antimicrobial Activities

Research by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide showed promising antimicrobial activities. These compounds, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives, demonstrated effectiveness against various pathogens, underscoring their potential in antimicrobial drug development (Bayrak et al., 2009).

Anti-inflammatory and Anti-cancer Properties

Studies have also explored the anti-inflammatory and anticancer properties of 1,2,4-triazole derivatives. For instance, Tozkoparan et al. (2000) synthesized compounds showing significant anti-inflammatory activities without causing gastric ulceration at certain dosages. This indicates their therapeutic potential in treating inflammation-related conditions (Tozkoparan et al., 2000).

Molecular Docking and Synthesis

Further, Hotsulia (2019) focused on the optimization of synthesis conditions and properties of 1,2,4-triazole-3-thiol derivatives. These compounds were evaluated for their biological activity through molecular docking studies, indicating their potential in influencing the activity of enzymes like kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol 14-α-demethylase (Hotsulia, 2019).

properties

IUPAC Name |

4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c1-3-5-9-6-8(7-16-9)10-12-13-11(15)14(10)4-2/h6-7H,3-5H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPARKRYTNNNCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C2=NNC(=S)N2CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333720 |

Source

|

| Record name | 4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-ethyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

438230-64-9 |

Source

|

| Record name | 4-ethyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)

![N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2765192.png)

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)

![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)

![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)